molecular formula C19H18ClNO5 B10913286 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1,2-oxazole

4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1,2-oxazole

Cat. No.: B10913286
M. Wt: 375.8 g/mol
InChI Key: MCUBBBFTWPSIEM-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated phenyl group, dimethoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

    Introduction of the Chlorinated Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the dimethoxyphenyl group.

    Final Etherification: The final step involves the etherification of the phenolic hydroxyl group with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving isoxazole-containing molecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorinated phenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,4’-DimethoxyBenzophenone: This compound shares the chlorinated phenyl and dimethoxyphenyl groups but lacks the isoxazole ring.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound has a similar aromatic structure but includes a quinoline ring instead of an isoxazole ring.

Uniqueness

The presence of the isoxazole ring in 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-5-ISOXAZOLYL]-2-METHOXYPHENYL METHYL ETHER distinguishes it from other similar compounds. This ring structure can confer unique chemical and biological properties, such as increased stability and specific binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H18ClNO5/c1-22-13-7-5-11(9-15(13)24-3)18-17(20)19(26-21-18)12-6-8-14(23-2)16(10-12)25-4/h5-10H,1-4H3

InChI Key

MCUBBBFTWPSIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NO2)C3=CC(=C(C=C3)OC)OC)Cl)OC

Origin of Product

United States

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